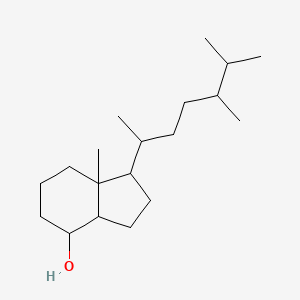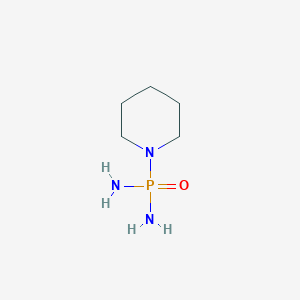![molecular formula C22H16N4O22S6 B14692405 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 27728-44-5](/img/structure/B14692405.png)
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with the molecular formula C22H16N4O22S6 and a molecular weight of 880.766 g/mol . This compound is known for its intricate structure, which includes multiple sulfonic acid groups and hydrazinylidene linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acid derivatives, while reduction reactions can result in the formation of hydrazine derivatives .
Aplicaciones Científicas De Investigación
3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is widely used in scientific research due to its unique chemical properties In chemistry, it is used as a reagent in various organic synthesis reactions In biology, it is used in studies involving enzyme inhibition and protein interactionsIn industry, it is used in the production of dyes and pigments due to its vibrant color properties .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazinylidene groups can form strong interactions with enzymes and proteins, leading to inhibition or modulation of their activity. The sulfonic acid groups enhance the compound’s solubility and reactivity, allowing it to participate in various biochemical reactions .
Comparación Con Compuestos Similares
Compared to other similar compounds, 3,6-Bis[2-(2-hydroxy-3,5-disulfophenyl)hydrazinylidene]-4,5-dioxo-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of hydrazinylidene and sulfonic acid groups. Similar compounds include 2,7-Naphthalenedisulfonic acid derivatives and other hydrazinylidene-substituted naphthalene compounds . These compounds share some chemical properties but differ in their specific applications and reactivity.
Propiedades
Número CAS |
27728-44-5 |
|---|---|
Fórmula molecular |
C22H16N4O22S6 |
Peso molecular |
880.8 g/mol |
Nombre IUPAC |
4,5-dihydroxy-3,6-bis[(2-hydroxy-3,5-disulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H16N4O22S6/c27-19-10(3-8(49(31,32)33)5-14(19)53(43,44)45)23-25-17-12(51(37,38)39)1-7-2-13(52(40,41)42)18(22(30)16(7)21(17)29)26-24-11-4-9(50(34,35)36)6-15(20(11)28)54(46,47)48/h1-6,27-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
Clave InChI |
NRCDCCPVJJUVMD-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C=C(C(=C(C2=C(C(=C1S(=O)(=O)O)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


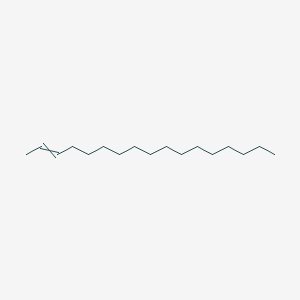
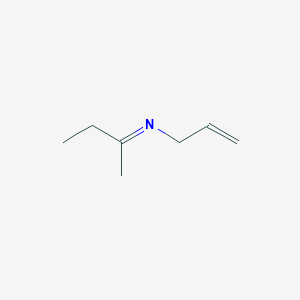
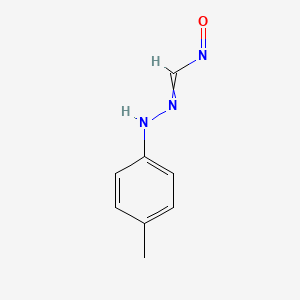
![11,17-dihydroxy-10,13-dimethyl-17-(3-methyl-1,3-oxazolidine-2-carbonyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14692341.png)
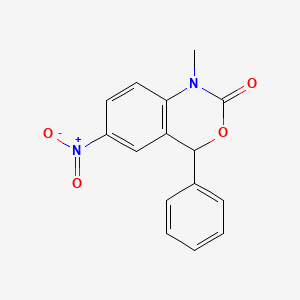

![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
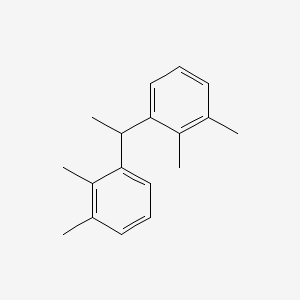
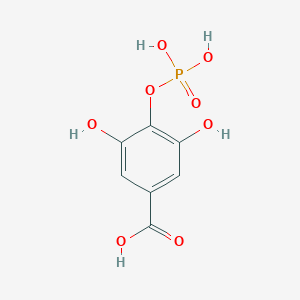

![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

